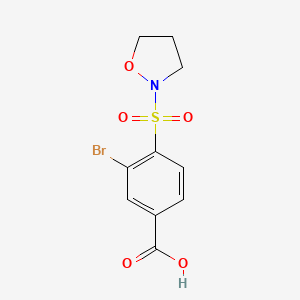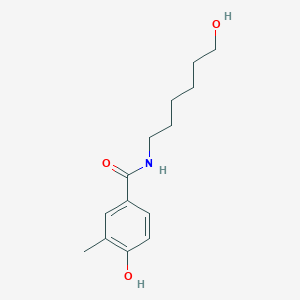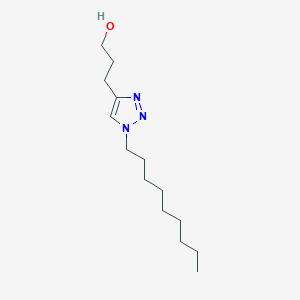
3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the benzoic acid family and has a molecular weight of 365.2 g/mol.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) which are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid has been reported to have several biochemical and physiological effects. It has been found to inhibit the growth of several bacterial strains such as Staphylococcus aureus and Escherichia coli. It has also been reported to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, it has been found to reduce inflammation and pain in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid in lab experiments is its high purity and stability. This compound can be easily synthesized in high yields and purified using column chromatography. However, one of the limitations of using this compound is its high cost. The synthesis of this compound requires expensive reagents and equipment which can be a limiting factor for some research groups.
Zukünftige Richtungen
There are several future directions for the research on 3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid. One possible direction is the development of new drugs for the treatment of inflammatory diseases such as arthritis and asthma. Another direction is the investigation of the potential anti-cancer properties of this compound and its use in the development of new cancer therapies. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of 3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid involves the reaction between 3-bromo-4-hydroxybenzoic acid and 1,2-oxazolidin-2-ylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is followed by purification using column chromatography. This method has been reported in several research papers and has been found to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have anti-inflammatory, anti-bacterial, and anti-cancer properties. Several research studies have investigated the use of this compound in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-bromo-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO5S/c11-8-6-7(10(13)14)2-3-9(8)18(15,16)12-4-1-5-17-12/h2-3,6H,1,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZDRDZXXYICHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6644051.png)
![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)
![4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6644069.png)
![4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B6644071.png)

![2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6644084.png)

![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)



![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644153.png)